molecular formula C19H16N4O B13896511 3-[(4-Methoxyphenyl)methyl]-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine

3-[(4-Methoxyphenyl)methyl]-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B13896511
M. Wt: 316.4 g/mol
InChI Key: QJYUBFJIUYMZIM-UHFFFAOYSA-N
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Description

3-[(4-Methoxyphenyl)methyl]-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .

Preparation Methods

The synthesis of 3-[(4-Methoxyphenyl)methyl]-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine typically involves the reaction of appropriate hydrazine derivatives with substituted phenylhydrazines under specific conditions. The reaction is often carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

3-[(4-Methoxyphenyl)methyl]-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[(4-Methoxyphenyl)methyl]-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and modulate signaling pathways, leading to its observed pharmacological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar compounds to 3-[(4-Methoxyphenyl)methyl]-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine include other triazolopyridazine derivatives such as:

These compounds share a similar core structure but differ in their substituents, which can lead to variations in their pharmacological activities and applications. The uniqueness of this compound lies in its specific substituents that confer distinct biological activities and potential therapeutic benefits .

Properties

Molecular Formula

C19H16N4O

Molecular Weight

316.4 g/mol

IUPAC Name

3-[(4-methoxyphenyl)methyl]-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C19H16N4O/c1-24-16-9-7-14(8-10-16)13-19-21-20-18-12-11-17(22-23(18)19)15-5-3-2-4-6-15/h2-12H,13H2,1H3

InChI Key

QJYUBFJIUYMZIM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C3N2N=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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